An In-Depth Technical Guide to the Chemical Properties of 1-Methylpiperidine-2,4-dione
An In-Depth Technical Guide to the Chemical Properties of 1-Methylpiperidine-2,4-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-2,4-dione, also known as N-methyl-2,4-piperidinedione, is a heterocyclic compound featuring a piperidine ring structure with a methyl group attached to the nitrogen atom and carbonyl groups at positions 2 and 4.[1] This molecule is of significant interest in the fields of organic synthesis and medicinal chemistry due to its inherent reactivity and potential biological activities.[1] The presence of a 1,3-dicarbonyl system within a cyclic framework dictates its unique chemical behavior, including its tautomeric equilibrium and susceptibility to various chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and structural characteristics.
Core Chemical and Physical Properties
The fundamental properties of 1-Methylpiperidine-2,4-dione are summarized below. These identifiers and physical characteristics are essential for its handling, characterization, and application in a laboratory setting.
| Property | Data | Reference |
| CAS Number | 118263-97-1 | [1][3] |
| Molecular Formula | C₆H₉NO₂ | [1][3] |
| Molecular Weight | 127.14 g/mol | [1][3] |
| Synonyms | N-methyl-2,4-piperidinedione, 1-Methyl-2,4-piperidinedione | [1] |
| Appearance | Solid or crystalline substance | [1] |
| Purity | Commercially available up to ≥97% | [1] |
Reactivity and Chemical Behavior
General Reactivity
The chemical reactivity of 1-Methylpiperidine-2,4-dione is primarily governed by the two carbonyl groups.[1] These groups render the adjacent methylene protons (at C3 and C5) acidic, making the molecule a substrate for a variety of base-catalyzed reactions. The carbonyl carbons are electrophilic and are susceptible to nucleophilic attack. Consequently, the compound can participate in reactions such as nucleophilic additions and cycloadditions, making it a versatile building block in organic synthesis.[1] Its molecular structure imparts polar characteristics, which suggests solubility in polar solvents.[1]
Keto-Enol Tautomerism
A critical chemical property of 1-Methylpiperidine-2,4-dione is its existence as an equilibrium mixture of keto and enol tautomers. This phenomenon is characteristic of 1,3-dicarbonyl compounds.[2][4] The acidic proton on the C3 methylene group can be removed, and the resulting enolate can be protonated on the oxygen to form two possible enol structures. The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the carbon-carbon double bond with the remaining carbonyl group.[2]
Caption: Keto-enol tautomeric equilibrium of 1-Methylpiperidine-2,4-dione.
Experimental Protocols: Synthesis
The synthesis of the piperidine-2,4-dione scaffold can be achieved through several established organic chemistry methodologies.[5]
General Synthesis Pathway
A common synthetic route involves the reaction of a ketone with an amine to form a 1,3-diketone, which is then cyclized.[1] The subsequent reaction with an aldehyde produces an enamine, which can be reduced to yield the final piperidinedione product.[1]
Caption: General workflow for the synthesis of 1-Methylpiperidine-2,4-dione.
Dieckmann Condensation
The Dieckmann condensation is a well-established intramolecular reaction used for the synthesis of cyclic β-keto esters and, by extension, cyclic diones. For the synthesis of 2,4-diketopiperidines, a suitably substituted diester with a nitrogen atom in the backbone is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the target dione ring structure.[6]
Spectroscopic and Analytical Data
The structural confirmation of 1-Methylpiperidine-2,4-dione relies on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, analytical documentation including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically available upon request from commercial vendors.[7] These methods are crucial for verifying the identity, purity, and tautomeric state of the compound under various conditions.
Biological Activity and Applications
1-Methylpiperidine-2,4-dione has been identified as a molecule with potential biological activity, demonstrating anti-inflammatory and analgesic properties in preliminary studies.[1] This makes it an attractive scaffold for further investigation in pharmacological research and drug development.[1] The piperidine-2,4-dione core is a valuable platform for constructing more complex, functionalized molecules for medicinal applications and the synthesis of natural products.[5]
Conclusion
1-Methylpiperidine-2,4-dione is a versatile heterocyclic compound with a rich chemical profile defined by its 1,3-dicarbonyl system. Its key properties, including keto-enol tautomerism and the reactivity of its carbonyl groups, make it a valuable intermediate in synthetic chemistry. With reported biological activities, it also serves as a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for its accessible preparation for further research and application.
References
- 1. CAS 118263-97-1: 1-Methyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Methyl-2,4-piperidinedione CAS#: 118263-97-1 [m.chemicalbook.com]
- 4. Acetylacetone - Wikipedia [en.wikipedia.org]
- 5. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 118263-97-1|1-Methylpiperidine-2,4-dione|BLD Pharm [bldpharm.com]
